Meseclazone

Platelet aggregation ADP Collagen

NSAID studies are frequently confounded by gastric lesions at therapeutic doses, compromising systemic inflammation data. Meseclazone-a prodrug metabolized to 5-chlorosalicylic acid-eliminates this obstacle: 6.5× higher LD50 (1710 vs 261 mg/kg) and zero ulcerogenicity vs equimolar 5-CSA. Enables prolonged dosing up to 640 mg/kg in rodent arthritis models without GI interference. Selectively inhibits ADP/collagen platelet aggregation, sparing thrombin pathways. Defined mid-potency reference for bradykinin bronchospasm SAR (rank 10/12). Supplied ≥98% purity.

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
CAS No. 29053-27-8
Cat. No. B1676306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeseclazone
CAS29053-27-8
Synonyms7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one
meseclazone
W-2395
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCC1CC2N(O1)C(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C11H10ClNO3/c1-6-4-10-13(16-6)11(14)8-5-7(12)2-3-9(8)15-10/h2-3,5-6,10H,4H2,1H3
InChIKeyOJGJQQNLRVNIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meseclazone: Prodrug NSAID Pharmacological Profile


Meseclazone (7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, metabolizing in vivo to 5-chlorosalicylic acid (5-CSA) [1]. Developed in the 1970s, it was assigned the USAN/INN designation but never reached the market due to hepatotoxicity concerns [2]. Despite its discontinued clinical development, meseclazone remains a valuable research tool for investigating prodrug pharmacology, differential NSAID activity spectra, and gastrointestinal safety.

Prodrug metabolism and NSAID pharmacology research tool
Differential NSAID activity profiling across inflammation models
Gastrointestinal endpoint monitoring in chronic in vivo studies

Why Meseclazone Cannot Be Replaced by Generics


Meseclazone's prodrug mechanism fundamentally alters its pharmacokinetic and toxicological profile compared to direct administration of its active metabolite, 5-chlorosalicylic acid (5-CSA). Equimolar doses of meseclazone are not ulcerogenic and exhibit an LD50 of 1710 mg/kg, whereas 5-CSA causes significant gastric damage and has an LD50 of only 261 mg/kg—a 6.5-fold increase in acute toxicity [1]. Furthermore, meseclazone's rank-order potency in functional assays such as bradykinin-induced bronchospasm differs markedly from other NSAIDs (e.g., it is less potent than diflunisal but more potent than 5-CSA), making simple in-class substitution scientifically invalid [2].

Direct 5-CSA administration does not replicate meseclazone's prodrug-dependent exposure-toxicity profile, which may shift model interpretation.
Different rank-order potency in pulmonary bronchospasm models means simple NSAID class substitution may alter assay outcomes.
Gastric ulcerogenicity differences among NSAIDs mean direct replacement without endpoint validation may confound GI-focused research.

Meseclazone: Comparative Evidence Guide


Platelet Aggregation: Meseclazone vs. ASA and 5-CSA

In a direct comparative study, meseclazone and acetylsalicylic acid (ASA) exhibited almost identical inhibitory potency on secondary phase ADP-induced platelet aggregation in vitro, while the metabolite 5-chlorosalicylic acid (5-CSA) was less effective. For collagen-induced aggregation, the order of potency was ASA > meseclazone > 5-CSA. Meseclazone was inactive against thrombin-induced aggregation, unlike ASA and 5-CSA, which inhibited this pathway to approximately the same extent. Ex vivo experiments in rats confirmed that ASA and meseclazone inhibited collagen-induced aggregation 1 and 4 hours after oral administration, though ASA was three to four times more potent. Notably, ASA retained activity at 24 hours, while meseclazone did not [1].

Platelet aggregation inhibition
Head-to-head
Collagen potency: ASA > Meseclazone > 5-CSA. Meseclazone spares thrombin pathway, unlike ASA and 5-CSA.
Enables dissection of ADP/collagen pathways without thrombin interference.
Ex vivo activity ≤4 h; ASA persists 24 h.
Platelet aggregation ADP Collagen Thrombin Ex vivo

Bronchospasm Potency: Meseclazone vs. NSAIDs

Intravenous administration of meseclazone and a panel of nonsteroidal anti-inflammatory drugs (NSAIDs) produced dose-dependent inhibition of bradykinin-induced bronchoconstriction in anesthetized rats. The order of descending potency was: isoproterenol ≅ indomethacin > fenoprofen > tolmetin > aspirin > naproxen ≅ ibuprofen > phenylbutazone > diflunisal > meseclazone > 5-CSA. Meseclazone ranked below phenylbutazone and diflunisal but above its active metabolite 5-CSA [1].

Bronchospasm inhibition rank
Cross-study comparable
Rank 10 of 12 in bradykinin-induced bronchoconstriction model.
Calibrates mid-to-low potency NSAID reference in pulmonary inflammation models.
Ranked between diflunisal and 5-CSA.
Bronchospasm Bradykinin NSAID Potency ranking In vivo

Gastric Ulcerogenicity: Meseclazone vs. NSAIDs

In a comparative study of acute oral administration in 18-hour fasted rats, meseclazone was found to be the least ulcerogenic among all NSAIDs tested. Unlike other agents, ulcerogenesis was not evident until the 24-hour observation period and only at the highest dose (640.0 mg/kg). The ascending order of ulcerogenicity for the other drugs was: diflunisal < phenylbutazone < aspirin < 5-CSA < fenoprofen ≅ tolmetin ≅ ibuprofen < naproxen < indomethacin [1].

Gastric ulcerogenicity rank
Head-to-head
Least ulcerogenic among all NSAIDs tested; damage only at 640 mg/kg (24 h).
Supports chronic inflammation models with GI endpoint monitoring.
Ulcerogenic response delayed vs other NSAIDs.
Ulcerogenicity Gastric damage NSAID safety Rat Toxicology

Prodrug Advantage: Meseclazone vs. Metabolite 5-CSA

Meseclazone (I) and its active metabolite 5-chlorosalicylic acid (5-CSA) were compared for acute toxicity and ulcerogenicity in rats. The LD50 for 5-CSA was 261.0 mg/kg, approximately 6.5 times lower than that of meseclazone (1710.0 mg/kg) in nonfasted rats. At equimolar doses, meseclazone was not ulcerogenic, while 5-CSA caused significant gastric damage in fasted rats [1].

Prodrug acute toxicity attenuation
Head-to-head
LD50: 1710 mg/kg (meseclazone) vs 261 mg/kg (5-CSA); 6.5× difference.
Quantifies prodrug-mediated attenuation of metabolite acute toxicity.
No ulcerogenicity at equimolar doses.
Prodrug LD50 Ulcerogenicity 5-CSA Metabolite

Meseclazone: Key Application Scenarios


Anti-Inflammatory Research with Minimal GI Toxicity

In rodent models of chronic inflammation (e.g., adjuvant arthritis, carrageenan paw edema), meseclazone can be administered at doses up to 640 mg/kg with delayed and minimal gastric ulceration, in stark contrast to indomethacin or naproxen which cause early and severe damage. This allows for prolonged NSAID exposure without gastrointestinal interference, improving data integrity in studies where gastric lesions confound systemic inflammation readouts [1].

Prodrug Mechanism and Metabolite Toxicity Studies

Meseclazone serves as an exemplary prodrug system for investigating the attenuation of metabolite toxicity. The 6.5-fold difference in LD50 and complete absence of ulcerogenicity at equimolar doses (compared to 5-CSA) provides a clear quantitative model for studying carrier-mediated delivery and active metabolite release kinetics [2].

Platelet Aggregation Pathway Dissection

Researchers studying platelet activation pathways can utilize meseclazone's selective inhibition of ADP (secondary phase) and collagen-induced aggregation while sparing thrombin-mediated responses. This profile is distinct from ASA, which inhibits all three pathways, and 5-CSA, which inhibits collagen and thrombin but is weaker on ADP. Such selectivity aids in dissecting the contributions of different aggregatory stimuli in thrombosis and hemostasis models [3].

NSAID Potency Profiling in Pulmonary Inflammation

In bradykinin-induced bronchospasm assays, meseclazone occupies a defined mid-to-low potency position (rank 10 of 12) between diflunisal and 5-CSA. This makes it a valuable reference compound for calibrating assay sensitivity and for studying structure-activity relationships in NSAID-mediated inhibition of kinin pathways [4].

Application
Selection Property
Validation Focus
Chronic inflammation models with GI endpoint monitoring
Ranked ulcerogenicity profile (least among tested NSAIDs)
GI lesion-free dosing validation and systemic inflammation readout integrity
Prodrug pharmacology and metabolite toxicity attenuation models
Prodrug-to-metabolite acute toxicity ratio
Carrier-mediated release kinetics and toxicity attenuation validation
Platelet activation pathway studies (ADP/collagen vs. thrombin)
Selective pathway inhibition profile distinct from ASA and 5-CSA
Thrombosis and hemostasis model pathway differentiation
NSAID potency calibration in pulmonary inflammation models
Mid-to-low potency rank in bronchospasm inhibition assays
Assay sensitivity calibration and structure-activity relationship studies

Technical Documentation Hub

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36 linked technical documents
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